![molecular formula C7H7ClN2O3 B3081000 6-Chloro-2-ethoxy-3-nitropyridine CAS No. 1094323-19-9](/img/structure/B3081000.png)
6-Chloro-2-ethoxy-3-nitropyridine
Overview
Description
6-Chloro-2-ethoxy-3-nitropyridine is a chemical compound with the molecular formula C7H7ClN2O3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of nitropyridines, which includes compounds like 6-Chloro-2-ethoxy-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-ethoxy-3-nitropyridine consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The ring is substituted at the 2nd position with an ethoxy group, at the 3rd position with a nitro group, and at the 6th position with a chlorine atom .Chemical Reactions Analysis
Nitropyridines, including 6-Chloro-2-ethoxy-3-nitropyridine, undergo various reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Scientific Research Applications
Synthesis and Anticancer Applications
6-Chloro-2-ethoxy-3-nitropyridine has been utilized in the synthesis of various compounds with potential anticancer properties. For instance, its derivatives, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, have shown effects on the proliferation and mitotic index of cultured L1210 cells and survival rates in mice with P388 leukemia (Temple et al., 1983).
Role in Organic Synthesis
Influence on Chemical Reactions
The solvent's polarity significantly impacts the reactivity of derivatives of 6-Chloro-2-ethoxy-3-nitropyridine, such as 2-bromo-3-ethoxy-6-nitropyridine. The polarity influences the rate of substitution processes, particularly affecting substituents in specific positions relative to the nitro group (Hertog & Jouwersma, 1953).
Spectroscopic and Structural Analysis
Detailed spectroscopic and structural analyses of nitropyridine derivatives, including those related to 6-Chloro-2-ethoxy-3-nitropyridine, have been conducted. These studies involve X-ray and spectroscopic analysis, providing insights into the molecular structure and electronic properties of such compounds (Jukić et al., 2010).
Applications in Electroorganic Synthesis
Compounds derived from 6-Chloro-2-ethoxy-3-nitropyridine have been used in electroorganic synthesis. For example, 6-aminonicotinic acid, a valuable compound in various chemical processes, was synthesized using a derivative of this compound in an electrochemical process (Raju et al., 2003).
Vibrational and Electronic Structure Studies
Studies on the vibrational and electronic structures of related compounds, such as 2-chloro-4-methyl-3-nitropyridine, provide insights into the molecular behavior and properties of these compounds. These studies, often using spectroscopic techniques, contribute to a better understanding of their potential applications in various fields (Arjunan et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-2-ethoxy-3-nitropyridine are various lepidopteran pests . This compound is part of a class of insecticides known as dihalopropene ethers, which are known for their safety for mammals and lack of cross-resistance to other insecticide classes .
Mode of Action
It is known that the nitro group on the 5-position of the pyridyl ring plays a crucial role in the development of optimal insecticidal activity . This suggests that the compound interacts with its targets through this nitro group, leading to changes that result in the death of the pests .
Biochemical Pathways
Given its insecticidal activity, it likely disrupts essential physiological processes in the pests, leading to their death .
Pharmacokinetics
Given its ethoxy and nitro groups, it is likely that the compound is readily absorbed and distributed within the pests’ bodies, where it exerts its insecticidal effects .
Result of Action
The result of the action of 6-Chloro-2-ethoxy-3-nitropyridine is the death of various lepidopteran pests .
Action Environment
The action of 6-Chloro-2-ethoxy-3-nitropyridine is likely influenced by various environmental factors. For instance, the compound’s insecticidal activity may be affected by temperature, humidity, and the presence of other substances in the pests’ environment . .
Safety and Hazards
The safety data sheet for 2-Chloro-3-nitropyridine, a similar compound, suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
properties
IUPAC Name |
6-chloro-2-ethoxy-3-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-7-5(10(11)12)3-4-6(8)9-7/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUSTFBLMBHYOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-ethoxy-3-nitropyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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